Pseudomonic acid D
Description
This compound has been reported in Pseudomonas fluorescens with data available.
Structure
2D Structure
Properties
IUPAC Name |
(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGJFSVDQPCELW-VCXQKUNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85248-93-7 | |
| Record name | Pseudomonic acid D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Pseudomonic Acid D: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family of compounds. First identified as a minor component in the fermentation broth of Pseudomonas fluorescens, it exists alongside its more abundant and clinically utilized analogue, Pseudomonic acid A (mupirocin).[1][2] While often overshadowed by its prominent counterpart, the study of this compound is crucial for a comprehensive understanding of the biosynthetic pathways of mupirocin and for the exploration of novel antibiotic scaffolds. This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound, consolidating available data for researchers in the field of natural product chemistry and drug discovery.
Discovery and Production
The discovery of this compound is intrinsically linked to the extensive research on the antibiotic complex produced by Pseudomonas fluorescens.[1][2] Initial studies focused on the primary active component, Pseudomonic acid A, which demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3] Subsequent detailed analysis of the fermentation products revealed the presence of several minor, structurally related compounds, which were designated as Pseudomonic acids B, C, and D.[1]
The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. While specific yields for this compound are not extensively reported due to its nature as a minor product, the overall fermentation process for the mupirocin complex has been described in various patents. These processes typically involve culturing a high-yielding strain of P. fluorescens in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration to maximize the production of the antibiotic complex.
Experimental Protocols: Isolation and Purification
The isolation of this compound from the complex fermentation mixture presents a significant challenge due to its low concentration relative to Pseudomonic acid A. The following protocol is a generalized workflow synthesized from methods described for the separation of the mupirocin complex. Researchers should note that optimization of each step is critical for the successful isolation of this minor component.
Fermentation and Extraction
-
Microorganism: A high-producing strain of Pseudomonas fluorescens.
-
Fermentation: Submerged fermentation in a suitable nutrient broth. Patents suggest that pH control during fermentation can influence the ratio of pseudomonic acids produced.
-
Harvesting: The fermentation broth is harvested and the bacterial cells are typically removed by centrifugation or filtration.
-
Extraction: The cell-free supernatant is acidified (e.g., to pH 4.0-5.0) and extracted with a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[4] This initial extraction yields a crude mixture of all pseudomonic acids and other lipophilic metabolites.
Chromatographic Separation
A multi-step chromatographic approach is essential to separate this compound from the other components of the mupirocin complex.
-
Initial Fractionation: The crude extract is concentrated and can be subjected to an initial fractionation step. This may involve liquid-liquid partitioning or column chromatography on a stationary phase like silica gel.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the most effective method for the final purification of this compound. A C18 column is typically employed with a gradient elution system of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The separation of the different pseudomonic acids is challenging due to their structural similarity, requiring careful optimization of the gradient profile.
Experimental Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Data Presentation: Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₉ | [6] |
| Molecular Weight | 498.6 g/mol | [6] |
| Exact Mass | 498.28288291 Da | [6] |
| CAS Number | 85248-93-7 | [6] |
Table 2: Spectroscopic Data for this compound (Reported Techniques)
| Technique | Observation | Reference |
| Nuclear Magnetic Resonance (NMR) | Structure confirmed | [5] |
| Mass Spectrometry (MS) | Structure confirmed | [5] |
Note: Specific chemical shifts (δ) for ¹H and ¹³C NMR, and mass fragmentation patterns are not available in the reviewed literature.
Biological Activity
The antibacterial activity of the minor components of the mupirocin complex, including this compound, has been reported to be generally lower than that of Pseudomonic acid A. One study indicated that the minor metabolites are typically two- to fourfold less active. However, specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a comprehensive panel of bacterial strains are not widely published. The primary mechanism of action for the mupirocin class of antibiotics is the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately disrupts protein synthesis. It is presumed that this compound shares this mechanism.
Signaling Pathways and Mechanism of Action
The established mechanism of action for the pseudomonic acids involves the specific inhibition of isoleucyl-tRNA synthetase (IleS) in bacteria. This inhibition leads to a depletion of charged isoleucyl-tRNA, which in turn halts protein synthesis. As a member of this class of antibiotics, this compound is expected to follow the same pathway.
Mechanism of Action of Pseudomonic Acids
References
- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]
- 5. This compound sodium | 85178-60-5 | IP27256 [biosynth.com]
- 6. This compound | C26H42O9 | CID 10028871 - PubChem [pubchem.ncbi.nlm.nih.gov]
chemical structure and properties of Pseudomonic acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, a group of related antimicrobial compounds produced by the bacterium Pseudomonas fluorescens. As a minor metabolite in the pseudomonic acid complex, it shares a common structural backbone with the more abundant and clinically utilized Pseudomonic acid A (mupirocin). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological aspects of this compound, tailored for a scientific audience engaged in natural product research and drug development.
Chemical Structure and Properties
This compound is a C26 polyketide-derived metabolite. Its chemical structure is characterized by a unique nine-carbon monic acid core esterified to a 9-hydroxynonanoic acid side-chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (E)-9-[[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid[1] |
| Molecular Formula | C₂₆H₄₂O₉[1] |
| CAS Number | 85248-93-7[1] |
| SMILES | C--INVALID-LINK--C[C@H]2CO--INVALID-LINK--O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C">C@H--INVALID-LINK--O[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 498.6 g/mol [1] | PubChem |
| Monoisotopic Mass | 498.28288291 Da[1] | PubChem (Computed) |
| Boiling Point (Predicted) | 687.4 ± 55.0 °C | ChemicalBook |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.60 ± 0.10 | ChemicalBook |
| UV max (in Ethanol) | 222 nm | Google Patents |
| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide. Sparingly soluble in aqueous buffers.[2] | Cayman Chemical |
| Appearance | Solid powder[3] | MedKoo Biosciences |
Biosynthesis
This compound is a secondary metabolite produced by Pseudomonas fluorescens. The biosynthesis of the pseudomonic acid family originates from a polyketide pathway. Radi-labelling studies have indicated that the biosynthesis of Pseudomonic acid A and B follow distinct pathways, suggesting that one is not a direct precursor of the other. It is believed that an early biosynthetic intermediate is preferentially oxidized to divert the pathway towards the accumulation of Pseudomonic acid B over A under specific fermentation conditions. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is understood to be part of the broader mupirocin biosynthetic gene cluster.
Caption: Generalized biosynthetic pathway of pseudomonic acids.
Mechanism of Action
The primary molecular target of the pseudomonic acids, including this compound, is the bacterial isoleucyl-tRNA synthetase (IleRS). By binding to and inhibiting this enzyme, pseudomonic acids prevent the incorporation of isoleucine into newly synthesized polypeptides. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth and replication. This mechanism of action is distinct from many other classes of antibiotics, which contributes to its efficacy against strains resistant to other antimicrobial agents.
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of pseudomonic acids from a Pseudomonas fluorescens fermentation broth. The separation of individual pseudomonic acids, including this compound, requires further chromatographic steps.
-
Fermentation and Extraction:
-
Pseudomonas fluorescens is cultured in a suitable nutrient medium under aerobic conditions to produce the pseudomonic acid complex.
-
The fermentation broth is acidified to approximately pH 4.5.
-
The acidified broth is extracted with a water-immiscible organic solvent, such as methyl isobutyl ketone or ethyl acetate.
-
The organic extract, containing the pseudomonic acids, is separated from the aqueous phase.
-
-
Initial Purification:
-
The organic extract is washed with an aqueous solution of sodium bicarbonate to extract the acidic pseudomonic acids into the aqueous phase.
-
The aqueous phase is then re-acidified to pH 4.5 and back-extracted with the organic solvent.
-
The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude mixture of pseudomonic acids.
-
-
Chromatographic Separation:
-
The crude mixture is subjected to column chromatography for the separation of the individual pseudomonic acids.
-
A detailed HPLC protocol for the separation of a mixture containing Mupirocin (Pseudomonic Acid A) and this compound has been described using a C18 column with a gradient elution of methanol and sodium dihydrogen phosphate buffer (pH 3.0). The detection is typically carried out at 220 nm.
-
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation
The structure of this compound has been confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and to assign specific chemical shifts to each proton and carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as the α,β-unsaturated ester in the monic acid core.
Conclusion
This compound represents an interesting member of the mupirocin family of antibiotics. While it is a minor component of the natural product mixture, its structural similarity to the clinically important mupirocin makes it a valuable subject for further research. A thorough understanding of its chemical and biological properties, as provided in this guide, is essential for researchers aiming to explore its potential applications, develop new derivatives with improved activity, or investigate the biosynthesis of this important class of natural products. The detailed experimental approaches outlined here provide a foundation for the isolation, characterization, and further investigation of this compound.
References
Unveiling Pseudomonic Acid D: A Technical Guide to its Natural Source and Microbial Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonic acid D is a naturally occurring antibiotic and a minor component of the mupirocin complex, a clinically significant topical antibacterial agent. Produced by the bacterium Pseudomonas fluorescens, this technical guide provides an in-depth exploration of the natural source, microbial origin, and biosynthetic pathway of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.
Natural Source and Microbial Origin
The primary natural source of this compound is the fermentation broth of the Gram-negative bacterium, Pseudomonas fluorescens.[1][2] This microorganism is the well-established producer of the mupirocin antibiotic complex, which is a mixture of several structurally related pseudomonic acids.[3][4] While Pseudomonic acid A (mupirocin) is the most abundant component, constituting over 90% of the complex, this compound is present as a minor metabolite.[3] The production of this antibiotic complex is a hallmark of specific strains of P. fluorescens, highlighting the importance of strain selection and optimization for maximizing yields.
Quantitative Data on Pseudomonic Acid Production
The production of pseudomonic acids is highly dependent on the strain of Pseudomonas fluorescens and the fermentation conditions. While specific yield data for this compound is scarce due to its minor presence, the overall production of the mupirocin complex provides a relevant context.
| Component | Typical Percentage in Mupirocin Complex | Notes |
| Pseudomonic acid A | > 90% | The major and most clinically significant component. |
| Pseudomonic acid B | < 5% | A hydroxylated derivative of Pseudomonic acid A. |
| Pseudomonic acid C | < 5% | Differs from Pseudomonic acid A by a double bond instead of an epoxide ring. |
| This compound | < 1% (inferred) | Characterized by a double bond in the 9-hydroxynonanoic acid side chain.[3] |
Biosynthesis of this compound
The biosynthesis of pseudomonic acids is a complex process involving a combination of polyketide synthase (PKS) and fatty acid synthase (FAS) pathways. The core structure, monic acid, is a polyketide, while the 9-hydroxynonanoic acid side chain is derived from fatty acid metabolism.
The key structural feature that distinguishes this compound from Pseudomonic acid A is the presence of a double bond in the 9-hydroxynonanoic acid moiety.[3] This suggests the involvement of a desaturase enzyme in its biosynthesis. While the specific enzyme has not been definitively characterized in the context of mupirocin production, Pseudomonas species are known to possess fatty acid desaturases that introduce double bonds into fatty acyl chains.[5][6][7][8]
The proposed biosynthetic pathway for this compound diverges from that of Pseudomonic acid A at the stage of the fatty acid side chain synthesis.
Experimental Protocols
Cultivation of Pseudomonas fluorescens for Pseudomonic Acid Production
This protocol is a general guideline and may require optimization for specific strains and equipment.
4.1.1. Media Preparation:
-
Seed Medium: (per liter) 10 g glucose, 20 g soy peptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.0.
-
Production Medium: (per liter) 50 g glycerol, 30 g soy peptone, 10 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O. Adjust pH to 6.5.
4.1.2. Fermentation:
-
Inoculate a 50 mL seed culture with a single colony of P. fluorescens and incubate at 28°C with shaking at 200 rpm for 24 hours.
-
Transfer the seed culture to a 1 L production medium in a 2 L baffled flask.
-
Incubate the production culture at 28°C with shaking at 200 rpm for 96-120 hours.
-
Monitor the pH and adjust as necessary to maintain it between 6.0 and 7.0.
Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of the pseudomonic acid complex, followed by chromatographic separation of this compound.
4.2.1. Initial Extraction: [9][10][11]
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the biomass.
-
Adjust the pH of the supernatant to 3.0 with 2M HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
4.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation: [12][13][14][15]
This is a representative protocol and may need to be adapted based on the available equipment and the purity of the crude extract.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 222 nm.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Inject the dissolved extract onto the preparative HPLC column.
-
Collect fractions based on the chromatogram, targeting the small peak corresponding to this compound. The retention time of this compound will be slightly different from the other pseudomonic acids.
-
Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Conclusion
This compound, a minor but integral component of the mupirocin complex from Pseudomonas fluorescens, presents an interesting target for further research in antibiotic development. Understanding its natural origin, biosynthesis, and methods for its isolation are crucial first steps. This technical guide provides a foundational resource for scientists to delve deeper into the study of this and other minor pseudomonic acids, potentially unlocking new avenues for antimicrobial drug discovery. The provided protocols and diagrams serve as a starting point for the design and execution of experiments aimed at a more comprehensive characterization of this compound.
References
- 1. This compound | C26H42O9 | CID 10028871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pseudomonic acid: an antibiotic produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mupirocin - Wikipedia [en.wikipedia.org]
- 4. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Cloning and Functional Expression of a Δ9- Fatty Acid Desaturase from an Antarctic Pseudomonas sp. A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Cloning and Functional Expression of a Δ9- Fatty Acid Desaturase from an Antarctic Pseudomonas sp. A3 | PLOS One [journals.plos.org]
- 7. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 8. scialert.net [scialert.net]
- 9. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]
- 10. CA1103264A - Purification of pseudomonic acid - Google Patents [patents.google.com]
- 11. allindianpatents.com [allindianpatents.com]
- 12. lcms.cz [lcms.cz]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Pseudomonic Acid D: A Technical Whitepaper
CAS Number: 85248-93-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, produced as a minor metabolite by the bacterium Pseudomonas fluorescens. Like its more abundant analogue, mupirocin (pseudomonic acid A), it exhibits antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, antibacterial spectrum, and detailed experimental protocols for its analysis and evaluation.
Physicochemical Properties
This compound is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 85248-93-7 | [1][2] |
| Molecular Formula | C₂₆H₄₂O₉ | [1][2] |
| Molecular Weight | 498.61 g/mol | [1][2] |
| IUPAC Name | (E)-9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)non-4-enoic acid | [1] |
| Appearance | Not specified in literature; likely a solid. | |
| Solubility | Soluble in methanol, chloroform. The sodium salt is soluble in water at low concentrations. | [3][4] |
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The primary molecular target of this compound, like other pseudomonic acids, is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[5] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine onto its cognate tRNA (tRNAIle).
The inhibition of IleRS by this compound leads to a cascade of downstream effects within the bacterial cell, ultimately resulting in bacteriostasis. The binding of the antibiotic to the enzyme prevents the formation of isoleucyl-adenylate, the activated intermediate in the aminoacylation reaction. This leads to a depletion of charged tRNAIle, which in turn stalls ribosomal protein synthesis. The accumulation of uncharged tRNAIle can also trigger the stringent response in some bacteria, further inhibiting cellular growth processes.
Figure 1. Mechanism of action of this compound.
Antibacterial Spectrum
This compound is active against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus pyogenes.[6][7] Its activity is reported to be two- to four-fold lower than that of mupirocin (Pseudomonic acid A).[7]
| Organism | MIC Range (mg/L) - Mupirocin (Pseudomonic Acid A) | Estimated MIC Range (mg/L) - this compound |
| Staphylococcus aureus | 0.015 - 0.25 | 0.03 - 1.0 |
| Streptococcus pyogenes | 0.06 - 0.25 | 0.12 - 1.0 |
Note: The estimated MIC range for this compound is based on the reported relative potency to Mupirocin. Specific MIC values for this compound are not widely available in the literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against susceptible bacterial strains.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Further dilute with sterile MHB to a final concentration of 1280 mg/L. This will be the stock solution.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 10 µL of the prepared bacterial inoculum. The final volume in each well will be 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
Figure 2. Experimental workflow for MIC determination.
High-Performance Liquid Chromatography (HPLC) Analysis
This method can be used for the quantification and purity assessment of this compound.[3]
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and sodium dihydrogen phosphate buffer (pH 3.0)
-
Elution: Isocratic or gradient elution can be employed. For mixtures, a gradient may be necessary. For isocratic analysis of this compound with related compounds, a ratio of 80:20 (v/v) methanol to buffer can be used.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode-array detector (DAD) at 220 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Biosynthesis
This compound is a product of the complex polyketide synthesis pathway in Pseudomonas fluorescens. The biosynthesis involves the assembly of two main precursors: monic acid and 9-hydroxynonanoic acid, which are subsequently esterified. The minor variations among the different pseudomonic acids (A, B, C, and D) arise from modifications during the later stages of the biosynthetic pathway.
Figure 3. Simplified biosynthesis pathway of Pseudomonic acids.
Conclusion
This compound is a valuable subject for research in the field of antibacterial drug discovery. While it is a minor component of the mupirocin complex and exhibits slightly lower potency than mupirocin, its unique structure and shared mechanism of action warrant further investigation. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives.
References
- 1. CA2360865A1 - Process for the preparation of pseudomonic acid a antibiotic by microbiological method - Google Patents [patents.google.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Pseudomonic Acid D: A Technical Guide for Researchers
An In-depth Examination of a Minor Metabolite with Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pseudomonic acid D, a naturally occurring microbial metabolite produced by Pseudomonas fluorescens. As a minor component of the mupirocin antibiotic complex, this compound presents an intriguing subject for research in antimicrobial drug discovery and development. This document details its chemical properties, biological activity, isolation and characterization protocols, and biosynthetic origins, offering a valuable resource for professionals in the field.
Core Concepts: An Introduction to this compound
This compound is a polyketide-derived antibiotic and a structural analogue of pseudomonic acid A (mupirocin), the primary active component of the commercially available topical antibiotic Bactroban™.[1][2] It is a minor metabolite, typically constituting around 2% of the total pseudomonic acid complex produced during the fermentation of Pseudomonas fluorescens.[2]
Chemically, this compound is composed of a C17 monic acid core ester-linked to a C9 fatty acid side chain, 9-hydroxynonanoic acid.[1][2] The key structural distinction from pseudomonic acid A lies in this side chain, where this compound possesses an unsaturated double bond between carbons 4' and 5'.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H42O9 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | (E)-9-[[(E)-4-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid |
| CAS Number | 85248-93-7 |
| Appearance | Oil[3] |
Biological Activity and Mechanism of Action
The primary mechanism of action for the pseudomonic acid family, including this compound, is the potent and specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[4] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine to its cognate tRNA. By binding to IleRS, pseudomonic acids prevent the incorporation of isoleucine into newly synthesized polypeptides, leading to a cessation of bacterial growth and, at higher concentrations, cell death.
Figure 1: Mechanism of action of this compound.
Antibacterial Spectrum and Potency
While Pseudomonic acid A (mupirocin) is the most active component of the complex, this compound also exhibits antibacterial properties.[1] Available literature suggests that the minor pseudomonic acids (B, C, and D) are generally two- to fourfold less active than pseudomonic acid A.[5]
The following table presents the Minimum Inhibitory Concentration (MIC) values for Pseudomonic acid A (Mupirocin) against a range of clinically relevant bacteria. The estimated MIC values for this compound are provided for comparative purposes, based on the aforementioned reduction in potency.
Table 2: Antibacterial Activity of Pseudomonic Acid A (Mupirocin) and Estimated Activity of this compound
| Bacterial Strain | Mupirocin (Pseudomonic Acid A) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Staphylococcus aureus | 0.015 - 0.5[6][7][8][9] | 0.03 - 2.0 |
| Staphylococcus epidermidis | ≤ 0.5[6] | ≤ 2.0 |
| Streptococcus pyogenes | ≤ 0.5[6] | ≤ 2.0 |
| Haemophilus influenzae | ≤ 0.5[6] | ≤ 2.0 |
| Neisseria gonorrhoeae | ≤ 0.5[6] | ≤ 2.0 |
| Escherichia coli | > 128[6] | > 256 |
Note: The estimated MIC values for this compound are derived from the general observation of a 2- to 4-fold decrease in activity compared to Pseudomonic acid A and should be confirmed by direct experimental evidence.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Pseudomonas fluorescens involves a multi-step process aimed at separating it from the other pseudomonic acids and culture components.
Step 1: Fermentation and Extraction
-
Cultivation: Pseudomonas fluorescens (e.g., strain NCIMB 10586) is cultured under submerged aerobic conditions in a suitable nutrient medium.[4]
-
Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or filtration.
-
Acidification and Extraction: The pH of the supernatant is adjusted to acidic conditions (e.g., pH 4.5) to protonate the acidic pseudomonic acids. The acidified broth is then extracted with a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[10]
Step 2: Initial Purification
-
Alkaline Wash: The organic extract is washed with a mild alkaline solution (e.g., sodium bicarbonate) to transfer the acidic pseudomonic acids into the aqueous phase, leaving neutral impurities in the organic layer.[10]
-
Re-acidification and Re-extraction: The aqueous phase is re-acidified and the pseudomonic acids are re-extracted into an organic solvent.[10]
-
Concentration: The organic solvent is removed under reduced pressure to yield a crude extract of the pseudomonic acid complex.
Step 3: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and purification of this compound from the other components of the complex.
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB, 250 mm x 4.6 mm, 5 µm) is typically used.[11]
-
Mobile Phase: A gradient elution with a mixture of methanol and an acidic aqueous buffer (e.g., sodium dihydrogen phosphate, pH 3.0) is effective. The gradient can be optimized to achieve baseline separation of the pseudomonic acids.[11]
-
Detection: UV detection at 220 nm is suitable for monitoring the elution of the pseudomonic acids.[11]
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.
Figure 2: Workflow for the isolation of this compound.
Characterization Methods
The structure and purity of isolated this compound can be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the presence of the 4',5'-double bond in the nonanoic acid side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the isolated compound.
Biosynthesis of this compound
The biosynthesis of pseudomonic acids in P. fluorescens is governed by a large gene cluster (the mup cluster) that encodes a complex machinery of polyketide synthases (PKS) and fatty acid synthases (FAS).[4][5] The biosynthesis of this compound follows the general pathway for mupirocin, with a key variation in the formation of the 9-hydroxynonanoic acid side chain.
The overall process involves the synthesis of two main precursors:
-
Monic Acid Core: Assembled by a modular Type I PKS.
-
9-Hydroxynonanoic Acid Side Chain: Synthesized by a dedicated FAS system.
The key difference leading to the formation of this compound is believed to be a desaturation step in the biosynthesis of the 9-hydroxynonanoic acid side chain, introducing a double bond at the 4,5-position. The final step is the esterification of the monic acid core with the modified fatty acid side chain.
Figure 3: Proposed biosynthetic pathway for this compound.
Future Perspectives
This compound, as a naturally occurring analogue of mupirocin, holds potential for further investigation. Research into its specific antibacterial profile, including its activity against mupirocin-resistant strains, could reveal novel therapeutic applications. Furthermore, understanding the enzymatic machinery responsible for the desaturation of its fatty acid side chain could open avenues for the biosynthetic engineering of new pseudomonic acid derivatives with enhanced properties. The detailed study of this minor metabolite may provide valuable insights into the broader landscape of antimicrobial drug discovery.. The detailed study of this minor metabolite may provide valuable insights into the broader landscape of antimicrobial drug discovery.
References
- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defining the genes for the final steps in biosynthesis of the complex polyketide antibiotic mupirocin by Pseudomonas fluorescens NCIMB10586 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]
- 11. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: HPTLC-Densitometry Method for Pseudomonic Acid D Analysis
Introduction
Pseudomonic acid D is a known impurity of Mupirocin, a topical antibacterial agent.[1] The accurate and precise quantification of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective analytical method for the determination of this compound.[1] This document provides a detailed protocol and application notes for the analysis of this compound using an HPTLC-densitometry method, validated according to the International Council on Harmonisation (ICH) guidelines.[1]
Quantitative Data Summary
A validated HPTLC-densitometry method has been established for the quantification of this compound. The key quantitative parameters of this method are summarized in the table below.[1]
| Parameter | Value |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |
| Mobile Phase | Toluene: Chloroform: Ethanol (5:4:2, v/v/v) |
| Detection Wavelength | 254 nm |
| Concentration Range | 0.1 - 2 µ g/band |
| Linearity (Correlation Coefficient) | High degree of linearity achieved within the concentration range. |
Experimental Protocols
This section outlines the detailed methodology for the analysis of this compound using HPTLC-densitometry.
Materials and Equipment
-
Standards: this compound reference standard.
-
Solvents: Toluene, Chloroform, Ethanol (all analytical grade).
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (10 x 10 cm, 0.2 mm thickness).
-
Equipment:
-
Camag TLC Scanner
-
winCATS® software
-
Linomat 5 auto sampler
-
Chromatographic tank (twin trough chamber)
-
Micropipettes
-
Volumetric flasks
-
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions in 10 mL volumetric flasks to obtain a concentration range of 0.1 - 2 µ g/band .[1] For example, to prepare a solution that will give 0.1 µ g/band when 1 µL is applied, dilute the stock solution accordingly.
Chromatographic Development
-
Chamber Saturation: Pour the mobile phase (Toluene: Chloroform: Ethanol, 5:4:2 by volume) into the chromatographic tank. Saturate the chamber for at least 30 minutes at room temperature before plate development.[1]
-
Sample Application: Apply the prepared standard solutions as bands onto the HPTLC plate using the Linomat 5 auto sampler.
-
Plate Development: Place the HPTLC plate in the saturated chromatographic tank and develop it ascendingly until the mobile phase front has traveled a sufficient distance up the plate.[1]
-
Drying: After development, remove the plate from the chamber and allow it to dry completely in the air.
Densitometric Analysis
-
Scanning: Scan the dried HPTLC plate using a Camag TLC scanner in absorbance mode.
-
Wavelength: Set the detection wavelength to 254 nm for the analysis of this compound.[1]
-
Data Analysis: Record the peak areas and generate a calibration curve by plotting peak area versus the concentration of this compound. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPTLC-densitometry analysis of this compound.
Method Validation Logical Relationship
Caption: Logical relationship of method validation parameters as per ICH guidelines.
References
Application Notes and Protocols for the Spectroscopic Analysis of Pseudomonic Acid D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonic acid D, also known as Mupirocin Impurity C, is a known impurity of the antibiotic Mupirocin.[1][2] Mupirocin is produced by the fermentation of Pseudomonas fluorescens and is primarily composed of Pseudomonic acid A. The presence and quantity of impurities such as this compound are critical quality attributes for Mupirocin drug products, necessitating accurate and robust analytical methods for their identification and characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for structural elucidation and impurity profiling in drug development. While the structure of this compound has been confirmed by NMR and MS, detailed experimental NMR data is not widely available in the public domain.[3]
Spectroscopic Data
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule. For this compound, electrospray ionization (ESI) in negative ion mode is a common technique.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₄₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |
| Exact Mass | 498.28288291 Da | --INVALID-LINK-- |
| Ionization Mode | ESI- | N/A |
| Adduct | [M-H]⁻ | N/A |
| Measured m/z | 497.2751 | N/A |
Note: The measured m/z value is a theoretical value for the deprotonated molecule and may vary slightly in experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolution: Dissolve the standard in a suitable deuterated solvent for NMR analysis (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) to a final concentration of 1-5 mg/mL. For mass spectrometry, a non-deuterated solvent of high purity (e.g., methanol or acetonitrile) should be used.
-
Vortexing and Sonication: Vortex the sample for 30 seconds to ensure homogeneity. If necessary, sonicate for 2-5 minutes to aid dissolution.
-
Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the sample to a concentration of 1-10 µg/mL with the appropriate mobile phase or solvent.
Mass Spectrometry Protocol (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis to confirm the structure.
-
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Solvent: Methanol-d₄ (or other appropriate deuterated solvent).
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-4096.
-
Spectral Width: 0 to 200 ppm.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths and number of increments for each experiment to achieve desired resolution.
-
Process data using appropriate window functions and perform phase and baseline corrections.
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. allmpus.com [allmpus.com]
- 3. This compound sodium | 85178-60-5 | IP27256 [biosynth.com]
- 4. A nuclear magnetic resonance study of the solution conformations of the antibiotic pseudomonic acid A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Pseudomonic Acid D: A Research Tool for Investigating Bacterial Pathogens
Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Pseudomonic acid D is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It belongs to the family of pseudomonic acids, with Pseudomonic acid A (Mupirocin) being the most clinically significant member. While less potent than Mupirocin, this compound serves as a valuable research tool for studying bacterial physiology, mechanisms of antibiotic resistance, and for exploring structure-activity relationships in the development of novel antimicrobial agents. Its primary mechanism of action involves the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2] This targeted action makes it a useful instrument for investigating cellular responses to the disruption of protein production, such as the stringent response.
Mechanism of Action
This compound, like other pseudomonic acids, is a potent and specific inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to IleRS, this compound prevents this charging of tRNA with isoleucine. The accumulation of uncharged tRNA in the bacterial cell triggers a cascade of events known as the stringent response, a global stress response that alters gene expression to conserve resources and promote survival under nutrient-limiting conditions.[2][3]
Applications in Research
-
Investigating the Stringent Response: Due to its specific mode of action, this compound can be used to induce the stringent response in susceptible bacteria, allowing researchers to study this critical survival mechanism.
-
Structure-Activity Relationship (SAR) Studies: As a natural analog of Mupirocin, this compound is a useful compound for SAR studies aimed at developing novel IleRS inhibitors with improved properties.
-
Validation of Novel Drug Targets: It can be used as a reference compound in screens for new inhibitors of protein synthesis.
-
Studies of Antibiotic Resistance Mechanisms: Research on the development of resistance to this compound can provide insights into the mechanisms by which bacteria become resistant to IleRS inhibitors.
Data Presentation: Antimicrobial Activity
This compound is generally two- to fourfold less active than Pseudomonic acid A (Mupirocin).[4] The following table provides estimated Minimum Inhibitory Concentration (MIC) ranges for this compound against various bacterial pathogens, extrapolated from the known MICs of Mupirocin.
| Bacterial Species | Mupirocin (Pseudomonic Acid A) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Staphylococcus aureus (sensitive) | ≤ 0.5[5] | 1.0 - 2.0 |
| Staphylococcus epidermidis | ≤ 0.5[5] | 1.0 - 2.0 |
| Streptococcus pyogenes | 0.06 - 0.25[6] | 0.12 - 1.0 |
| Haemophilus influenzae | 0.06 - 0.5 | 0.12 - 2.0 |
| Neisseria gonorrhoeae | 0.03 - 0.25 | 0.06 - 1.0 |
| Most Gram-negative bacilli | > 1024 | > 2048 |
| Anaerobes | > 1024 | > 2048 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[7][8][9]
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (approximately 5 x 10^5 CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This biochemical assay can be used to confirm the inhibitory activity of this compound on its target enzyme.
Materials:
-
Purified bacterial IleRS
-
This compound
-
³H-labeled isoleucine
-
ATP
-
tRNA specific for isoleucine
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ³H-isoleucine, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding purified IleRS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).
-
tRNA Addition: Add the isoleucine-specific tRNA to the reaction mixture and incubate for a further period to allow for aminoacylation.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the charged tRNA.
-
Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.
-
Washing: Wash the filters with cold TCA to remove unincorporated ³H-isoleucine.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the activity of IleRS.
-
Data Analysis: Plot the IleRS activity against the concentration of this compound to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
References
- 1. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stringent response - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Pseudomonic Acid D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial properties of Pseudomonic acid D, a minor metabolite of the pseudomonic acid complex produced by Pseudomonas fluorescens. While less potent than its well-known counterpart, Pseudomonic acid A (Mupirocin), understanding the antimicrobial profile of this compound is crucial for comprehensive drug development and resistance studies.
Introduction
This compound belongs to the mupirocin family of antibiotics and exerts its antimicrobial effect by inhibiting bacterial isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2] This unique mechanism of action results in the cessation of protein and RNA synthesis in susceptible bacteria.[1] This document outlines standardized in vitro methods to determine the antimicrobial spectrum and potency of this compound, including Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and time-kill kinetic studies.
Data Presentation
The antimicrobial activity of this compound is generally reported to be two- to four-fold lower than that of Pseudomonic acid A (Mupirocin).[3] The following table provides representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant bacteria, derived from comparative data with Mupirocin.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Species | Strain Example | Pseudomonic Acid A (Mupirocin) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.25 | 0.5 - 1.0 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.5 | 1.0 - 2.0 |
| Staphylococcus epidermidis | Clinical Isolate | 0.25 | 0.5 - 1.0 |
| Streptococcus pyogenes | Clinical Isolate | 0.5 | 1.0 - 2.0 |
| Haemophilus influenzae | Clinical Isolate | 1.0 | 2.0 - 4.0 |
| Neisseria gonorrhoeae | Clinical Isolate | 0.5 | 1.0 - 2.0 |
| Escherichia coli | ATCC 25922 | >128 | >256 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >256 |
Note: These values are estimations based on the reported relative potency and should be confirmed experimentally.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for standardized results.[4]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]
This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[7][8]
Materials:
-
This compound
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it further in CAMHB to the highest concentration to be tested.
-
Preparation of Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (bacteria in broth without the antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
This method involves incorporating this compound into an agar medium upon which a standardized bacterial inoculum is spotted.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: Prepare MHA plates containing serial two-fold dilutions of this compound.
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the adjusted bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[4][9][10]
Materials:
-
Filter paper disks (6 mm)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of Antibiotic Disks: Impregnate sterile filter paper disks with a defined amount of this compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a confluent lawn of growth.
-
Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours (up to 24 hours for staphylococci).[11][12]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[13][14]
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures
-
Spectrophotometer
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow the test organism in CAMHB to the logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure to Antibiotic: Add this compound to the bacterial culture at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control with no antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Caption: Mechanism of action of this compound via inhibition of Isoleucyl-tRNA Synthetase.
References
- 1. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Echerichia coli by pseudomonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. nicd.ac.za [nicd.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 10. asm.org [asm.org]
- 11. keyscientific.com [keyscientific.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Time-Kill Assay [bio-protocol.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pseudomonic Acid D as a Topical Antibiotic Agent for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonic acid D is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, also known as mupirocin, a widely used topical antibiotic for the treatment of skin infections.[1] this compound is a minor metabolite and its antibacterial activity is reported to be generally two- to fourfold less active than mupirocin.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential topical antibiotic agent for skin infections.
Mechanism of Action
The primary mechanism of action of pseudomonic acids is the inhibition of bacterial protein synthesis. Specifically, they target and reversibly inhibit bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging isoleucine to its corresponding tRNA molecule.[3] This inhibition is competitive with isoleucine and leads to the depletion of charged isoleucyl-tRNA, ultimately halting protein synthesis and arresting bacterial growth. Due to this unique mechanism, there is generally no cross-resistance with other classes of antibiotics.[4]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Antibacterial Activity of Pseudomonic Acids
| Compound | Target Organism | MIC Range (µg/mL) | Reference |
| Pseudomonic Acid A (Mupirocin) | Staphylococcus aureus | 0.015 - 0.5 | [5][6] |
| Methicillin-Resistant S. aureus (MRSA) | 1 - 4 | [5] | |
| Streptococcus pyogenes | ≤ 0.5 | [6] | |
| This compound (Estimated) | Staphylococcus aureus | 0.03 - 2.0 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 2 - 16 | [2] | |
| Streptococcus pyogenes | ≤ 2.0 | [2] | |
| Note: MIC values for this compound are estimated based on the finding that it is two- to fourfold less active than Pseudomonic Acid A (Mupirocin).[2] |
Table 2: Cytotoxicity Profile (Estimated)
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound (Estimated) | Human Keratinocytes (HaCaT) | MTT Assay | >100 (Low Cytotoxicity Expected) | Inferred from Mupirocin's safety profile |
| Human Dermal Fibroblasts (HDF) | MTT Assay | >100 (Low Cytotoxicity Expected) | Inferred from Mupirocin's safety profile | |
| Note: Specific cytotoxicity data for this compound is not readily available. The estimated low cytotoxicity is based on the established safety profile of Mupirocin for topical use. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against common skin pathogens.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to a working stock concentration.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working stock solution in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: MIC Assay Workflow.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound on human keratinocytes (HaCaT) and dermal fibroblasts.
Materials:
-
This compound
-
Human keratinocyte cell line (HaCaT)
-
Human dermal fibroblasts (HDF)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours in the CO₂ incubator.
-
MTT Assay: a. Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. b. Incubate for 3-4 hours to allow for the formation of formazan crystals. c. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
Caption: Cytotoxicity Assay Workflow.
Protocol 3: In Vivo Murine Model of Skin Infection
This protocol describes a tape-stripping model to evaluate the topical efficacy of this compound in a mouse skin infection model.
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., 2% in a cream or ointment base).
-
6-8 week old female BALB/c mice.
-
Staphylococcus aureus (e.g., MRSA strain USA300).
-
Anesthetic (e.g., isoflurane).
-
Electric shaver.
-
Adhesive tape.
-
Sterile swabs.
-
Phosphate-buffered saline (PBS).
-
Tryptic Soy Agar (TSA) plates.
Procedure:
-
Acclimatization and Hair Removal: Acclimatize mice for at least 7 days. Anesthetize the mice and shave a small area on their dorsum.
-
Skin Abrasion: Gently apply and remove adhesive tape to the shaved area for 10-15 cycles to disrupt the stratum corneum.
-
Infection: Apply a suspension of S. aureus (e.g., 10⁷ CFU in 10 µL PBS) to the abraded skin area.
-
Topical Treatment: After a set period (e.g., 2-4 hours post-infection), apply a standardized amount of the this compound formulation or a placebo control to the infected area. Repeat the treatment as required (e.g., once or twice daily) for a specified duration (e.g., 3-5 days).
-
Assessment of Bacterial Load: At the end of the treatment period, euthanize the mice. Excise the infected skin tissue, homogenize it in sterile PBS, and perform serial dilutions. Plate the dilutions on TSA plates and incubate at 37°C for 24 hours.
-
Data Analysis: Count the number of colony-forming units (CFU) per gram of tissue. Compare the bacterial load in the treated group to the placebo group to determine the efficacy of the treatment.
Caption: In Vivo Skin Infection Model Workflow.
Conclusion
This compound, while being a minor metabolite compared to mupirocin, presents an interesting candidate for further investigation as a topical antibiotic. Its mechanism of action, targeting isoleucyl-tRNA synthetase, remains a valuable and less resistance-prone pathway. The provided protocols offer a framework for researchers to systematically evaluate the antibacterial efficacy, cytotoxicity, and in vivo potential of this compound for the treatment of superficial skin infections. Further studies are warranted to establish a more precise quantitative profile of its activity and to optimize its formulation for topical delivery.
References
- 1. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mupirocin Cream: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mupirocin 2% Cream [uspharmacist.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pseudomonas fluorescens Fermentation for Pseudomonic Acid Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of Pseudomonas fluorescens fermentation, with a focus on the production of pseudomonic acids, including Pseudomonic Acid D (PA-D).
Frequently Asked Questions (FAQs)
Q1: What are pseudomonic acids and why are they important?
A1: Pseudomonic acids (PAs) are a group of related polyketide antibiotics produced by the bacterium Pseudomonas fluorescens. The most well-known is Pseudomonic Acid A, commercially known as Mupirocin, which is a clinically important antibiotic used to treat skin infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The antibiotic is typically produced as a mixture of PAs, including A, B, C, and D.[4] Each component has a similar core structure but differs in side-chain modifications, which can affect its biological activity.[4]
Q2: What is the primary strain of Pseudomonas fluorescens used for production?
A2: The most widely recognized and studied producer of pseudomonic acids is Pseudomonas fluorescens strain NCIMB 10586.[4][5] Extensive research into the mupirocin biosynthesis gene cluster has been conducted on this strain.[1]
Q3: What is the general mechanism of pseudomonic acid biosynthesis?
A3: Pseudomonic acids are synthesized via a complex trans-AT Type I polyketide synthase (PKS) pathway.[6] The biosynthesis is encoded by a large 74 kb gene cluster, often referred to as the 'mup' cluster.[1] This cluster contains genes for the core polyketide and fatty acid synthases, as well as numerous "tailoring" enzymes that modify the initial polyketide backbone to generate the final mixture of pseudomonic acids.[6][7] The production of these secondary metabolites typically occurs during the late stationary phase of bacterial growth.[6]
Q4: Is it possible to selectively produce only this compound?
A4: Selectively producing only this compound (PA-D) is a significant challenge. The fermentation process naturally yields a mixture of pseudomonic acids, with PA-A being the dominant component (typically 90-95%).[4] PA-D is a minor component of this complex. While genetic manipulation of the 'mup' gene cluster can alter the ratios of PA-A and PA-B, specific pathways to enhance PA-D have not been extensively detailed in available literature.[7] Optimization strategies generally focus on maximizing total pseudomonic acid yield and then adjusting conditions to influence the component ratio.
Troubleshooting Guide
This section addresses common issues encountered during the fermentation process.
Q5: My fermentation is resulting in a low overall yield of pseudomonic acids. What are the potential causes and solutions?
A5: Low yield is a common problem that can be attributed to several factors. A systematic approach is required for troubleshooting.
-
Suboptimal Fermentation Parameters: pH, temperature, and dissolved oxygen are critical. Drifting outside the optimal ranges can severely impact secondary metabolite production.
-
Nutrient Limitation or Inhibition: Depletion of a key nutrient (carbon, nitrogen) or accumulation of inhibitory byproducts can halt production.
-
Genetic Instability: The producer strain may lose its production capabilities over successive generations.
-
Contamination: Contamination with other microorganisms can compete for nutrients and alter fermentation conditions.
See the workflow diagram below for a systematic troubleshooting approach.
References
- 1. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mupirocin: applications and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shift to Pseudomonic acid B production in P. fluorescens NCIMB10586 by mutation of mupirocin tailoring genes mupO, mupU, mupV, and macpE - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges of Pseudomonic acid D from bacterial culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Pseudomonic acid D (PA-D) from bacterial culture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Poor Resolution Between this compound and Other Analogs (e.g., PA-A) in Reversed-Phase HPLC.
Possible Causes:
-
Inappropriate mobile phase composition.
-
Suboptimal pH of the mobile phase.
-
Incorrect column chemistry.
-
High flow rate.
-
Temperature fluctuations.
Solutions:
| Solution ID | Strategy | Detailed Steps | Expected Outcome |
| TS1-01 | Optimize Mobile Phase | 1. Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase to increase the retention time of all compounds. 2. Experiment with a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). | Increased separation between closely eluting peaks. |
| TS1-02 | Adjust Mobile Phase pH | 1. Since pseudomonic acids are acidic, adjust the mobile phase pH to be 2 units below the pKa of the compounds. This will ensure they are in their non-ionized form, leading to better retention and peak shape. 2. Use a suitable buffer to maintain a stable pH. | Improved peak symmetry and potentially altered selectivity, leading to better resolution. |
| TS1-03 | Select Appropriate Column | 1. If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. 2. Use a column with a smaller particle size or a solid-core particle column to increase efficiency. | Enhanced separation due to different interaction mechanisms with the stationary phase. |
| TS1-04 | Modify Flow Rate & Temp. | 1. Decrease the flow rate to allow for better equilibration between the mobile and stationary phases. 2. Increase the column temperature to improve efficiency, but monitor for any potential degradation of the pseudomonic acids. | Sharper peaks and improved resolution. |
Problem 2: Low Yield of this compound After Purification.
Possible Causes:
-
Degradation of PA-D during extraction or chromatography.
-
Incomplete extraction from the fermentation broth.
-
Co-elution with other compounds leading to loss during fraction collection.
-
Adsorption of PA-D onto glassware or column hardware.
Solutions:
| Solution ID | Strategy | Detailed Steps | Expected Outcome |
| TS2-01 | Assess Product Stability | 1. Analyze samples at each stage of the purification process to identify where the loss is occurring. 2. Investigate the stability of PA-D under the pH and temperature conditions used. Consider performing stability studies at different pH values and temperatures. | Identification of critical steps where PA-D is degrading, allowing for process modification. |
| TS2-02 | Optimize Extraction | 1. Ensure the pH of the fermentation broth is adjusted to an acidic pH (e.g., 4.5) before solvent extraction to protonate the pseudomonic acids. 2. Perform multiple extractions with a suitable organic solvent (e.g., methyl isobutyl ketone, ethyl acetate) to ensure complete recovery. | Increased recovery of PA-D from the initial culture. |
| TS2-03 | Improve Fraction Collection | 1. Use a fraction collector with a peak detection algorithm to accurately collect the PA-D peak. 2. If co-elution is an issue, re-optimize the chromatography as per TS1. | Minimized loss of PA-D during the collection of purified fractions. |
| TS2-04 | Minimize Adsorption | 1. Use silanized glassware to reduce adsorption of the acidic compounds. 2. Passivate the HPLC system with a strong acid wash followed by a thorough flush with the mobile phase before injection. | Reduced non-specific loss of product. |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying this compound?
A1: The primary challenge is separating PA-D from the other structurally similar pseudomonic acid analogs, particularly the major component, Pseudomonic acid A (Mupirocin). These compounds have very similar physicochemical properties, which makes their separation by traditional chromatographic methods difficult.
Q2: What type of chromatography is best suited for PA-D purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used technique for the separation of pseudomonic acids. For preparative scale, techniques like preparative HPLC are employed. Advanced techniques such as counter-current chromatography (CCC) could also be beneficial for large-scale purification due to the absence of a solid support, which can cause irreversible adsorption.
Q3: What are the key physicochemical properties of this compound?
A3: The following table summarizes the key properties of PA-D.
| Property | Value | Source |
| Molecular Formula | C26H42O9 | --INVALID-LINK-- |
| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |
| Appearance | Solid (expected) | Inferred |
| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. | Inferred from related compounds |
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for PA-D is limited, it is known that pseudomonic acids can be susceptible to degradation under certain conditions. For instance, the epoxide ring in PA-A and PA-B can be sensitive to acidic conditions. Although PA-D contains a double bond instead of an epoxide, its ester linkage could be susceptible to hydrolysis at extreme pH values. It is recommended to conduct stability studies under your specific process conditions.
Q5: How can I quantify the amount of PA-D in my samples?
A5: Quantitative analysis of PA-D can be performed using a validated HPLC method with a UV detector. A calibration curve should be prepared using a purified standard of PA-D. If a standard is not available, a semi-quantitative estimation can be made based on the peak area relative to a known amount of a related standard like Mupirocin, assuming a similar response factor.
Experimental Protocols
Protocol 1: General Guideline for Extraction of Pseudomonic Acids from Bacterial Culture
-
Cell Removal: Centrifuge the Pseudomonas fluorescens fermentation broth to pellet the cells. Collect the supernatant which contains the secreted pseudomonic acids.
-
Acidification: Adjust the pH of the supernatant to 4.5 with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid groups of the pseudomonic acids, making them more soluble in organic solvents.
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate. Repeat the extraction at least three times to ensure maximum recovery.
-
Back Extraction (Optional): To further purify the acidic components, the combined organic extracts can be extracted with an aqueous solution of a weak base like sodium bicarbonate. The pseudomonic acids will move into the aqueous phase as sodium salts. The aqueous phase can then be re-acidified and extracted again with an organic solvent.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract enriched in pseudomonic acids.
Protocol 2: Template for Preparative RP-HPLC Purification of this compound
This is a template protocol and requires optimization for specific equipment and crude extract composition.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
Gradient Program (for optimization):
-
Start with a shallow gradient, for example, 30-50% B over 30 minutes.
-
The exact gradient will depend on the retention time of PA-D, which needs to be determined analytically first.
-
-
Flow Rate: Start with a flow rate appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where pseudomonic acids absorb (e.g., 220-230 nm).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the retention time of PA-D, as determined from analytical runs.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity. Pool the pure fractions and evaporate the solvent to obtain purified PA-D.
Visualizations
Caption: A generalized workflow for the purification of this compound.
troubleshooting the stability and degradation of Pseudomonic acid D
Welcome to the technical support center for Pseudomonic acid D (PA-D). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound (PA-D) is a minor metabolite produced by Pseudomonas fluorescens and is structurally related to Mupirocin (Pseudomonic acid A).[1][2] Key structural features include a monic acid core containing a tetrahydropyran ring, an epoxide functionality, and an ester linkage to a 9-hydroxynon-4-enoic acid side chain. These features, particularly the epoxide and ester groups, are susceptible to degradation.
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C. Aqueous solutions of pseudomonic acids are not recommended for storage for more than one day. If stock solutions in organic solvents are prepared, they should also be stored at low temperatures, preferably -20°C, and used as quickly as possible.
Q3: My PA-D sample shows multiple peaks on the chromatogram even before starting my experiment. What could be the cause?
This could indicate that your PA-D sample has already started to degrade. The presence of multiple peaks suggests the formation of degradation products. This can be due to improper storage, exposure to incompatible solvents, or harsh handling conditions. It is crucial to verify the purity of your PA-D standard before use.
Q4: I am observing a decrease in the peak area of PA-D over time in my experimental samples. What are the likely degradation pathways?
The decrease in the PA-D peak area is likely due to chemical degradation. The primary degradation pathways for pseudomonic acids involve the hydrolysis of the ester linkage and the rearrangement of the epoxide ring, especially under acidic or basic conditions.[3]
Q5: How can I monitor the degradation of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of PA-D. This method should be able to separate the intact PA-D from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Degradation of PA-D in Solution
Symptoms:
-
Appearance of new peaks in the chromatogram.
-
A significant decrease in the main PA-D peak area.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incompatible Solvent | Pseudomonic acids show varying stability in different solvents. For instance, while stable in oleyl alcohol and castor oil, they are less stable in solvents like propylene glycol and ethylene glycol.[4] Use solvents in which PA-D has demonstrated stability or prepare solutions fresh before each experiment. |
| pH of the Solution | PA-D is susceptible to both acid and base-catalyzed degradation.[1][3] Ensure the pH of your buffers and solutions is within a stable range for PA-D. If your experiment requires acidic or basic conditions, minimize the exposure time and temperature. |
| Exposure to Light | Photodegradation can be a factor in the degradation of many active pharmaceutical ingredients. Protect your PA-D solutions from light by using amber vials or covering the containers with aluminum foil. |
| Elevated Temperature | Higher temperatures can accelerate degradation reactions. Maintain your experimental samples at a controlled, cool temperature whenever possible. |
Issue 2: Difficulty in Separating PA-D from its Degradation Products by HPLC
Symptoms:
-
Poor resolution between the main PA-D peak and impurity peaks.
-
Co-elution of peaks.
-
Broad or tailing peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate HPLC Method | The HPLC method is not optimized to be "stability-indicating." |
| Action: Develop or adapt a stability-indicating HPLC method. Key parameters to optimize include: | |
| * Column: A C18 column is commonly used for the separation of pseudomonic acids. | |
| * Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5] | |
| * Flow Rate and Temperature: Optimize for the best resolution and peak shape. | |
| Matrix Effects | Components of your sample matrix may interfere with the chromatography. |
| Action: Perform a spike and recovery study to assess matrix effects. If necessary, incorporate a sample clean-up step (e.g., solid-phase extraction) before HPLC analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of PA-D stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of PA-D stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of PA-D stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours. |
| Thermal Degradation | Place the solid PA-D powder in a hot air oven at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for 24 hours. |
| Photolytic Degradation | Expose the solid PA-D and the stock solution to direct sunlight for 24 and 48 hours. Also, expose to UV light (254 nm) in a photostability chamber. |
3. Sample Analysis:
-
Analyze the stressed samples at the specified time points using a validated stability-indicating HPLC method.
-
A control sample (PA-D stock solution stored at -20°C) should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 222 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Stability of Mupirocin (Pseudomonic Acid A) in Various Solvents
This data for the closely related Mupirocin can provide guidance on solvent selection for PA-D.[4]
| Solvent | % Purity after 24h at 80°C |
| Castor oil | 94.3 |
| PEG-400 | 93.8 |
| Bactroban® | 92.5 |
| Oleyl alcohol | 91.0 |
| Isostearyl alcohol | 84.9 |
| 1,3 Butylene glycol | 80.3 |
| Isopropanol + Glycerol | 72.6 |
| Propylene glycol + Mineral oil | 55.6 |
| Propylene glycol | 50.4 |
| Ethylene glycol | 2.7 |
Visualizations
Degradation Pathways
The primary degradation pathways of pseudomonic acids involve acid and base-catalyzed rearrangements of the epoxide ring and hydrolysis of the ester linkage.
Caption: Predicted degradation pathways of this compound.
Experimental Workflow
A typical workflow for investigating the stability of this compound.
Caption: Workflow for PA-D stability and degradation analysis.
Troubleshooting Logic
A logical flow for troubleshooting unexpected peaks in a chromatogram.
Caption: Troubleshooting unexpected peaks for PA-D analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. The chemistry of pseudomonic acid. Part 3. The rearrangement of pseudomonic acid A in acid and basic solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US6013657A - Pharmaceutical compositions containing mupirocin - Google Patents [patents.google.com]
- 5. Analytical Method Development and Validation for Simultaneous Determination of Simvastatin and Mupirocin Using Reverse-Phase High-pressure Liquid Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Pseudomonic Acid D and Related Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Pseudomonic acid D samples, which are often associated with the antibiotic Mupirocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to characterize it?
This compound is a known impurity of Mupirocin, an antibiotic produced by the fermentation of Pseudomonas fluorescens.[][2] As a specified impurity in Mupirocin calcium formulations, its identification and quantification are critical for ensuring the quality, safety, and efficacy of the final drug product.[3][4] Regulatory bodies require strict control over impurities in pharmaceutical products.
Q2: What are the common impurities found in Mupirocin samples besides this compound?
Mupirocin, also known as Pseudomonic acid A, can be found in a mixture with other structurally related compounds produced during fermentation or degradation.[5] These include Pseudomonic acid B, C, E, and F.[][3]
Q3: What are the primary analytical techniques used to identify and quantify this compound?
The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for separation and quantification.[6] For structural confirmation and characterization, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]
Q4: How can I prepare a sample of Mupirocin ointment for impurity analysis?
A general procedure involves dissolving the ointment in a suitable organic solvent, followed by extraction and dilution to an appropriate concentration for HPLC analysis. The specific solvents and extraction method will depend on the ointment base. A published method suggests using a mixture of polyethylene glycol-400 and polyethylene glycol-4000 as a vehicle for the ointment.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and other Mupirocin-related impurities.
HPLC Method Troubleshooting
Issue 1: Poor resolution between this compound and other impurities or the main Mupirocin peak.
-
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Column degradation.
-
Incorrect flow rate.
-
-
Solutions:
-
Mobile Phase Optimization: Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase (e.g., water or buffer). A change in pH of the buffer can also significantly impact the retention and selectivity of these acidic compounds.
-
Column Check: Ensure the column is not degraded by running a standard to check for efficiency and peak shape. If necessary, replace the column. C8 and C18 columns are commonly used for this separation.[5][6]
-
Flow Rate Adjustment: A lower flow rate can sometimes improve resolution, but will increase the run time.
-
Issue 2: Asymmetric peak shape (tailing or fronting) for this compound.
-
Possible Causes:
-
Column overload.
-
Secondary interactions with the stationary phase.
-
Sample solvent being too strong.
-
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.
-
Adjust Mobile Phase pH: For acidic compounds like Pseudomonic acids, a mobile phase pH around 3.0 can help to suppress silanol interactions and improve peak shape.[6]
-
Sample Solvent: Ideally, dissolve the sample in the mobile phase to avoid peak distortion.
-
Issue 3: Inconsistent retention times for this compound.
-
Possible Causes:
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
Pump malfunction or leaks.
-
-
Solutions:
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
System Check: Perform routine maintenance on your HPLC system, checking for leaks and ensuring the pump is delivering a constant flow rate.[8]
-
Mass Spectrometry (MS) Characterization Issues
Issue: Difficulty in interpreting the mass spectrum of a suspected impurity.
-
Possible Cause:
-
Complex fragmentation pattern.
-
-
Solution:
-
Reference Spectra: Compare the obtained spectrum with known fragmentation patterns of Pseudomonic acids if available in the literature or databases. For this compound, a molecular ion [M-H]⁻ at m/z 497.3 has been reported.[5]
-
Fragmentation Analysis: Look for characteristic losses. Carboxylic acids often show a loss of H₂O (18 Da) or COOH (45 Da).[9] The complex ester and ether linkages in Pseudomonic acids will lead to specific cleavage patterns that can be systematically analyzed.
-
Data Presentation
Table 1: Common Mupirocin-Related Impurities
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pseudomonic acid A | Mupirocin | 12650-69-0 | C₂₆H₄₄O₉ | 500.62 |
| Pseudomonic acid B | Mupirocin Impurity A | 40980-51-6 | C₂₆H₄₄O₁₀ | 516.62 |
| Pseudomonic acid C | Mupirocin Impurity B | 71980-98-8 | C₂₆H₄₄O₈ | 484.62 |
| This compound | Mupirocin Impurity C | 85248-93-7 | C₂₆H₄₂O₉ | 498.61 |
| Pseudomonic acid E | - | 167842-57-1 | - | - |
| Pseudomonic acid F | Mupirocin Impurity F | 167842-64-0 | C₂₄H₄₀O₉ | 472.57 |
Data sourced from various chemical suppliers and databases.[][3]
Table 2: Example HPLC Method Parameters for Mupirocin and Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm)[6] | Zorbax Eclipse XDB-C8[5] |
| Mobile Phase | Methanol: Sodium di-hydrogen phosphate (pH 3.0)[6] | Acetonitrile : 0.1 M NH₄H₂PO₄ (pH 5.0) |
| Elution | Gradient or Isocratic (e.g., 80:20 v/v)[6] | Isocratic (e.g., 35:65 v/v) |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm or 240 nm[6] | 240 nm[5] |
| Column Temperature | 35 °C[5] | Ambient or controlled |
Experimental Protocols
Detailed HPLC Methodology for Impurity Profiling
This protocol is a representative example based on published methods.[6]
-
Preparation of Mobile Phase:
-
Prepare a sodium di-hydrogen phosphate buffer (e.g., 0.05 M) and adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing methanol and the phosphate buffer in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve reference standards of Mupirocin and this compound in methanol to prepare stock solutions (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to a suitable concentration range (e.g., 1-20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample (or Mupirocin ointment) and dissolve it in a suitable solvent (e.g., methanol).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the solution with the mobile phase to a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Sodium di-hydrogen phosphate (pH 3.0) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the standard solutions to establish retention times and detector response.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the impurities based on the peak areas relative to the standard or by using the percent area normalization method, depending on the validation strategy.
-
Visualizations
Caption: Workflow for the Identification and Characterization of Impurities.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C26H42O9 | CID 10028871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 6. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sodium | 85178-60-5 | IP27256 [biosynth.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Mupirocin Impurity C Analysis and Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis and control of Mupirocin impurity C.
Frequently Asked Questions (FAQs)
1. What is Mupirocin impurity C?
Mupirocin impurity C, also known as Pseudomonic acid D, is a known impurity of the antibiotic Mupirocin.[1][2][][4][5][6] It is essential to monitor and control its levels in pharmaceutical formulations to ensure the safety and efficacy of the drug product.
2. What are the chemical properties of Mupirocin impurity C?
The key chemical properties of Mupirocin impurity C are summarized in the table below.
| Property | Value |
| Chemical Name | (4E)-9-[[(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl] methyl]tetrahydro-2H-pyran-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid |
| CAS Number | 85248-93-7 (acid form), 85178-60-5 (Sodium Salt)[7] |
| Molecular Formula | C26H42O9[1][2][6] |
| Molecular Weight | 498.61 g/mol [1][2][6] |
3. What are the regulatory limits for Mupirocin impurity C?
Regulatory bodies like the United States Pharmacopeia (USP) set limits for impurities in drug products. For Mupirocin Ointment, the USP controls nine known impurities, with a total impurity limit of less than 30%.[8] Specific limits for individual impurities, including Mupirocin impurity C (this compound), are also defined.
| Impurity Name | Relative Retention Time | Limit (%) |
| This compound (Mupirocin impurity C) | 0.75 | NMT 8.5 |
NMT: Not More Than. Data from USP monograph for Mupirocin Cream.[9]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Analysis of Mupirocin and its Impurities
This section details a typical HPLC method for the separation and quantification of Mupirocin and its impurities, including Mupirocin impurity C.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C8, 250 mm x 4.6 mm, 5 µm[8] or Agilent Eclipse XDB C18, 250 mm x 4.6 mm, 5 µm[10] |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., 0.1M ammonium acetate or sodium dihydrogen phosphate) and an organic solvent (e.g., tetrahydrofuran or methanol).[8][10] For example, a gradient of methanol and sodium dihydrogen phosphate (pH 3.0) can be used.[10] |
| Flow Rate | 1.0 mL/min[8][10] |
| Detection Wavelength | 240 nm[8] or a diode array detector monitoring at 220 nm and 240 nm.[10] |
| Column Temperature | 35 °C[8] |
| Injection Volume | 20 µL[8] |
Sample Preparation:
-
Accurately weigh a portion of the Mupirocin ointment sample.
-
Dissolve the sample in a suitable solvent, such as tetrahydrofuran.[8]
-
Further dilute with a buffer solution (e.g., sodium acetate solution) and mix well.[8]
-
Filter the solution through a 0.5 µm or finer porosity filter before injection.[9]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of Mupirocin impurity C.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Column degradation or contamination.
-
Incompatibility between the injection solvent and the mobile phase.
-
Interactions between the analyte and active sites on the column packing.
-
-
Troubleshooting Steps:
-
Flush the column: Use a strong solvent to wash the column and remove any contaminants.
-
Check solvent compatibility: Ensure the sample is dissolved in a solvent that is of similar or lower strength than the mobile phase.[11]
-
Use a guard column: A guard column can help protect the analytical column from contaminants.
-
Replace the column: If the peak shape does not improve, the column may be permanently damaged and need replacement.
-
Issue 2: Fluctuating Retention Times
-
Possible Causes:
-
Troubleshooting Steps:
-
Prepare fresh mobile phase: Ensure accurate measurement of all components. Preparing the mobile phase gravimetrically can improve consistency.[12]
-
Use a column thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.[12]
-
Check for leaks: Inspect all fittings and connections for any signs of leakage.
-
Issue 3: Spurious Peaks in the Chromatogram
-
Possible Causes:
-
Contaminated mobile phase or sample.[11]
-
Carryover from previous injections.
-
-
Troubleshooting Steps:
-
Use high-purity solvents: Prepare fresh mobile phase using HPLC-grade solvents.
-
Filter samples: Ensure all samples are filtered before injection to remove particulate matter.
-
Implement a needle wash: Use a strong solvent in the autosampler's wash cycle to prevent carryover.
-
Visualizations
Caption: Workflow for Mupirocin Impurity C Analysis.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. clearsynth.com [clearsynth.com]
- 2. cinchona.in [cinchona.in]
- 4. veeprho.com [veeprho.com]
- 5. Mupirocin EP Impurity C | CymitQuimica [cymitquimica.com]
- 6. clearsynth.com [clearsynth.com]
- 7. allmpus.com [allmpus.com]
- 8. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Crystallization of Pseudomonic Acid D
Welcome to the technical support center for the crystallization of Pseudomonic acid D. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What are the critical pre-crystallization steps for this compound?
Before attempting crystallization, it is crucial to ensure the purity of the this compound sample. Crude extracts from fermentation broths often contain a complex mixture of related pseudomonic acids (A, B, C) and other impurities.[1][2] A preliminary purification step, such as acid-base liquid-liquid extraction or column chromatography, is highly recommended to remove these impurities, which can significantly inhibit crystal formation.[1][3]
Q2: Which solvent systems are recommended as a starting point for crystallizing this compound?
While literature specifically detailing the crystallization of this compound is limited, methods used for the structurally similar Pseudomonic acid A (Mupirocin) provide an excellent starting point. The choice of solvent is critical, and your compound should be soluble but not overly so.[4] Commonly successful systems involve a primary solvent in which the acid is soluble, and an anti-solvent to induce precipitation.
Recommended Solvent Systems
| Primary Solvent | Anti-Solvent | Reference |
|---|---|---|
| Methyl Isobutyl Ketone (MIBK) | n-Heptane | [1][5][6] |
| Isobutyl Acetate | Petroleum Ether | [1] |
| Ethyl Acetate | Heptane | [7] |
| Acetonitrile | Water | [1] |
| Diisopropyl Ether | N/A (used for direct crystallization) |[1] |
Q3: My compound is fully dissolved, but no crystals are forming. How can I induce crystallization?
If a solution remains clear, it is likely not supersaturated. Several techniques can be employed to induce crystal nucleation and growth:
-
Slow Evaporation: Cover the vessel with a perforated film or use a cap that is not airtight to allow the solvent to evaporate slowly. Highly volatile solvents should be avoided for this method as rapid evaporation often leads to amorphous powder.[4]
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid. A common anti-solvent for pseudomonic acids is heptane.[7]
-
Temperature Reduction: If the compound's solubility is temperature-dependent, slowly cooling the saturated solution in a refrigerator or cold room can induce crystallization.[8]
-
Seeding: Introduce a microcrystal of your compound (or a similar compound) into the supersaturated solution to act as a nucleation site.[4]
Q4: What is the significance of temperature control and polymorphs in the crystallization of pseudomonic acids?
Polymorphs are different crystalline forms of the same compound. For Mupirocin, different polymorphs have been obtained by controlling the crystallization temperature. For instance, recrystallization from a solvent system like ethyl acetate/heptane while maintaining a temperature of 40°C or above has been used to obtain a specific polymorph (FORM III).[7][9] This indicates that temperature is a critical parameter that can influence the final crystal structure and its physical properties, such as melting point and stability. When developing a protocol for this compound, careful and consistent temperature control is advised.
Troubleshooting Crystallization Issues
Problem: My compound has separated as an oil instead of a crystalline solid ("oiling out"). What should I do?
Oiling out occurs when the compound's solubility in the solvent is too high, or the degree of supersaturation is too great for nucleation to occur.
-
Solution 1: Modify the Solvent System. Add more of the primary solvent to redissolve the oil, then add the anti-solvent much more slowly and with vigorous stirring. Alternatively, start with a solvent system in which the compound is less soluble.
-
Solution 2: Induce Solidification. In some cases, an oil can be induced to solidify. For Mupirocin, oils formed during precipitation have been solidified by stirring them for an extended period (e.g., 8-30 hours) at a constant ambient temperature (15-25°C).[7]
-
Solution 3: Reduce Temperature. Try lowering the temperature of the oiled system very slowly, as this may promote nucleation and solidification.
Problem: I obtained an amorphous powder, not well-defined crystals. How can I improve crystal quality?
The formation of an amorphous powder or very small microcrystals is typically a result of a crystallization process that occurred too rapidly.
-
Solution 1: Slow Down the Process. The key to growing larger, higher-quality crystals is to slow down the rate of precipitation.[4]
-
If using evaporation, reduce the size of the openings on the container's cover.
-
If using an anti-solvent, add it much more slowly, perhaps using a syringe pump for controlled delivery.
-
Consider using a vapor diffusion method, where the anti-solvent is placed in an outer chamber and its vapor slowly diffuses into the chamber containing your dissolved compound.[4]
-
-
Solution 2: Use a Cleaner Vessel. Ensure your crystallization vessel is meticulously clean. Dust, scratches, or other particulates can act as excessive nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]
Problem: My crude extract is not crystallizing, even with various solvent systems. What could be the issue?
When working with extracts from fermentation, failure to crystallize is often due to the presence of impurities.
-
Solution 1: Perform Acid-Base Extraction. Pseudomonic acids are carboxylic acids and can be selectively extracted. Dissolve the crude material in a water-immiscible organic solvent (e.g., isobutyl acetate, ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate solution.[1][3] The impurities may remain in the organic phase. The aqueous phase, now containing the sodium salt of the acid, can be acidified (e.g., to pH 4.5), causing the purified acid to precipitate or allowing it to be re-extracted into an organic solvent for subsequent crystallization.[1][3]
-
Solution 2: Use Column Chromatography. For more challenging purifications, silica gel column chromatography can be employed to separate this compound from other closely related pseudomonic acids.[1]
Experimental Protocols
Protocol 1: General Crystallization by Solvent/Anti-Solvent Method
This protocol is a starting point adapted from methods for Pseudomonic acid A.
-
Dissolution: In a clean glass vial, dissolve the purified this compound in a minimal amount of a suitable primary solvent (e.g., Methyl Isobutyl Ketone). Gentle warming (e.g., to 40°C) may be used to aid dissolution.[9]
-
Anti-Solvent Addition: While gently stirring, add an anti-solvent (e.g., n-Heptane) dropwise to the solution.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If it becomes too cloudy, add a few drops of the primary solvent to clarify it.
-
Crystal Growth: Cover the vial and leave it undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by filtration.
-
Washing & Drying: Gently wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum at a mild temperature (e.g., 25-45°C).[8]
Key Experimental Parameters (from Mupirocin Literature)
| Parameter | Value/Condition | Purpose | Reference |
|---|---|---|---|
| Temperature (Polymorph III) | ≥ 40°C | To obtain a specific crystalline form | [7][9] |
| Stirring Time (for oils) | 8 - 30 hours | To induce solidification of an oil | [7] |
| Temperature (Mupirocin Ca) | Cool to ~5°C | To promote crystallization from aqueous solution | [8] |
| Drying Temperature | 25 - 50°C | To remove residual solvent from final crystals |[8] |
Visualized Workflows
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. CA1103264A - Purification of pseudomonic acid - Google Patents [patents.google.com]
- 4. unifr.ch [unifr.ch]
- 5. CN101124221B - Purification method of mupirocin - Google Patents [patents.google.com]
- 6. US20080234503A1 - Purification of Mupirocin - Google Patents [patents.google.com]
- 7. EP0561883B1 - Polymorphs of crystalline mupirocin - Google Patents [patents.google.com]
- 8. CA2482559A1 - Processes for preparing crystalline and amorphous mupirocin calcium - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Pseudomonic Acid Ratios in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of pseudomonic acids, the active components of the antibiotic mupirocin. The following information is designed to help optimize culture conditions to achieve a favorable ratio of pseudomonic acid A (PA-A), the most active compound, to its common impurity, pseudomonic acid B (PA-B).
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in optimizing pseudomonic acid fermentation?
The main objective is to maximize the yield of pseudomonic acid A (PA-A) while minimizing the production of other pseudomonic acids, particularly pseudomonic acid B (PA-B), which has weaker antimicrobial activity.[1] A high PA-A to PA-B ratio is crucial for the efficacy and quality of the final mupirocin product.
Q2: Which microorganism is typically used for pseudomonic acid production?
Pseudomonas fluorescens, particularly the strain NCIMB 10586, is the most well-known and widely used producer of mupirocin.[1] Another strain mentioned in literature for achieving a high PA-A to PA-B ratio is Pseudomonas sp. strain No. 19/26 (NCAIM(P)B 001235).
Q3: What are the key culture parameters that influence the ratio of pseudomonic acids?
The most critical culture conditions that affect the PA-A to PA-B ratio include pH, the concentration of the carbon source, and the presence of certain mineral salts. Temperature, aeration, and agitation also play important roles in overall yield and growth.
Troubleshooting Guide
Issue 1: High Levels of Pseudomonic Acid B (PA-B) Impurity
Q: My fermentation is resulting in a high percentage of PA-B relative to PA-A. What are the likely causes and how can I fix this?
A: High levels of PA-B are a common issue and can often be attributed to suboptimal pH control and carbon source concentration.
Possible Causes & Solutions:
-
Incorrect pH: The pH of the fermentation broth is a critical factor. A pH above 6.0 can lead to a significant increase in PA-B production.
-
High Dextrose Concentration: An excess of the carbon source, such as dextrose, can cause the pH to rise, thereby favoring the production of PA-B.
-
Troubleshooting Step: The dextrose level in the fermentation broth should be carefully monitored and maintained below 0.5% (wt/wt).[2] If the pH rises above 5.8-6.0 and the dextrose level is high, consider regulating the pH by adding an acid solution (e.g., hydrochloric acid) instead of more dextrose.[2]
-
-
Genetic Factors: While culture conditions are key, the genetic makeup of the producing strain determines the biosynthetic pathway. Certain genes are essential for the conversion of PA-B to PA-A.
-
Troubleshooting Step: Ensure the integrity of your production strain. If you are working with a genetically modified strain, verify the expression of genes in the mup cluster responsible for the conversion of PA-B to PA-A.
-
Issue 2: Low Overall Yield of Pseudomonic Acids
Q: I have a good PA-A to PA-B ratio, but the total yield of pseudomonic acids is low. How can I improve the overall productivity?
A: Low yield can be caused by a variety of factors related to the overall health and metabolic activity of the culture.
Possible Causes & Solutions:
-
Suboptimal Temperature: Pseudomonas fluorescens has an optimal temperature range for growth and antibiotic production.
-
Troubleshooting Step: Maintain the fermentation temperature between 20-30°C, with a preferred temperature of around 25 ± 1°C.[2]
-
-
Inadequate Aeration and Agitation: Oxygen supply is crucial for the aerobic fermentation process.
-
Troubleshooting Step: Ensure adequate aeration and agitation to maintain dissolved oxygen levels. A typical aeration rate is 0.5-1.0 vvm (volume of air per volume of medium per minute) with a stirring rate of 300-600 rpm.[2]
-
-
Nutrient Limitation: While controlling the carbon source is important for the PA-A:PA-B ratio, a lack of other essential nutrients can limit overall growth and production.
-
Troubleshooting Step: Ensure your fermentation medium is well-balanced with appropriate sources of nitrogen, phosphorus, and essential minerals. While specific data on the impact of different nitrogen sources on the pseudomonic acid ratio is limited, sources like peptone and yeast extract are known to support good growth of Pseudomonas fluorescens.[3]
-
Data on the Impact of Culture Conditions
The following tables summarize quantitative data on how different culture parameters can affect the ratio of pseudomonic acids.
Table 1: Effect of pH Control on Pseudomonic Acid A (PA-A) Yield and Pseudomonic Acid B (PA-B) Impurity
| pH Regulation Method | Final pH | PA-A Yield (µ g/gram of broth) | PA-B Impurity (% of PA-A) |
| No pH control | Rises above 6.0 | 2,056 | 18% |
| pH regulated with HCl | 5.5 - 6.0 | 2,251 | 1.6% |
| pH regulated with dextrose feeding | 5.5 - 6.0 | 3,021 | 2.9% |
Data adapted from US Patent 7,439,045 B2.[2]
Experimental Protocols
Fermentation Protocol for High PA-A Production
This protocol is based on the methods described for achieving a high ratio of PA-A to PA-B.
a) Seed Culture Preparation:
-
Prepare a seed medium (e.g., containing yeast extract, peptone, and mineral salts, without the primary carbon source).
-
Sterilize the medium at 121°C for 45 minutes.
-
Separately prepare and sterilize a dextrose solution. Adjust its pH to 4.0-5.0 with hydrochloric acid before sterilization.
-
Aseptically add the sterile dextrose solution to the seed medium to a final concentration of 20 g/L.
-
Inoculate the medium with a culture of Pseudomonas sp. strain NCAIM(P)B 001235.
-
Incubate the seed culture at 25 ± 1°C with agitation.
b) Main Fermentation:
-
Prepare the main fermentation medium in a fermenter and sterilize at 121°C for 45 minutes.
-
Separately prepare and sterilize a dextrose solution with its pH adjusted to 4.0-5.0.
-
Add the sterile dextrose solution to the main fermentation medium.
-
Inoculate the main fermentation medium with the seed culture (approximately 10% wt/wt).
-
Maintain the following fermentation parameters:
-
Temperature: 25 ± 1°C
-
Aeration: 0.5 - 1.0 vvm
-
Agitation: 300 - 600 rpm
-
pH: Maintain at 5.5 - 6.0 by controlled feeding of the dextrose solution. The dextrose concentration in the broth should not exceed 0.5% (wt/wt).
-
-
Continue the fermentation for approximately 66 hours.
HPLC Analysis of Pseudomonic Acids
This protocol provides a general method for the quantification of PA-A and PA-B from the fermentation broth.
a) Sample Preparation:
-
Transfer 5 ml of the fermentation broth to a 10 ml volumetric flask.
-
Dilute with ethyl alcohol (96%).
-
Ultrasonicate for 20 minutes to extract the pseudomonic acids.
-
Centrifuge the mixture for 15 minutes at 5,000 rpm.
-
Dilute 1.0 ml of the supernatant to 10.0 ml with the mobile phase.
-
Filter the final solution through a 0.45 µm filter before injection.[2]
b) Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., sodium dihydrogen phosphate at pH 3.0) and an organic solvent like methanol or acetonitrile. The ratio can be optimized, for example, starting with a 50:50 (v/v) mixture and potentially using a gradient elution.
-
Flow Rate: Typically around 1.0 ml/min.
-
Detection: UV detection at approximately 220 nm.
-
Quantification: Calculate the concentrations of PA-A and PA-B by comparing the peak areas with those of certified reference standards.
Visualizations
Caption: Experimental workflow for pseudomonic acid production and analysis.
Caption: Simplified overview of the pseudomonic acid biosynthesis pathway.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Pseudomonic Acid D versus Pseudomonic Acid A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Pseudomonic acid D and Pseudomonic acid A, also known as mupirocin. Pseudomonic acid A is a well-established topical antibiotic, and understanding the biological activity of its related compounds, such as this compound, is crucial for the development of new antimicrobial agents and for understanding structure-activity relationships.
Executive Summary
Pseudomonic acid A is the major and most active component of the antibiotic complex produced by Pseudomonas fluorescens. It functions by inhibiting bacterial isoleucyl-tRNA synthetase, thereby halting protein synthesis.[1] Experimental data indicates that this compound, a minor metabolite in this complex, exhibits a similar mechanism of action but with a notable reduction in antibacterial potency. Studies have shown that this compound is generally two- to fourfold less active than Pseudomonic acid A.[2] This guide will delve into the available quantitative data, detail the experimental methodologies used to assess bioactivity, and provide a visual representation of the mechanism of action.
Quantitative Bioactivity Comparison
The antibacterial efficacy of Pseudomonic acid A and D is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[3]
| Bacterial Strain | Pseudomonic Acid A (Mupirocin) MIC (µg/mL) | This compound MIC (µg/mL) | Fold Difference (D/A) |
| Staphylococcus aureus | ≤0.06 - 0.5[4][5][6] | ~0.12 - 2.0 (estimated) | ~2-4x higher |
| Staphylococcus epidermidis | ≤0.5[4] | No specific data found | - |
| Streptococcus pyogenes | 0.06 - 0.25[5] | ~0.12 - 1.0 (estimated) | ~2-4x higher |
Note: Specific MIC values for this compound are not widely reported in publicly available literature. The estimated values are based on the general finding that it is two- to fourfold less active than Pseudomonic acid A.[2]
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
Both Pseudomonic acid A and, presumably, this compound, exert their antibacterial effect by targeting and inhibiting the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is crucial for protein synthesis as it catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA). By inhibiting IleRS, the pseudomonic acids prevent the incorporation of isoleucine into newly forming polypeptide chains, leading to a cessation of protein synthesis and ultimately inhibiting bacterial growth.
Mechanism of bacterial protein synthesis inhibition by Pseudomonic acids.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7][8]
1. Preparation of Antimicrobial Solutions:
-
A stock solution of Pseudomonic acid A or D is prepared in a suitable solvent.
-
A series of twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Workflow for determining Minimum Inhibitory Concentration (MIC).
Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IleRS.
1. Enzyme and Substrate Preparation:
-
Purified bacterial IleRS is obtained.
-
The substrates, including radiolabeled L-isoleucine (e.g., [3H] or [14C]), ATP, and tRNA specific for isoleucine (tRNAIle), are prepared in a suitable reaction buffer.
2. Reaction Mixture:
-
The reaction mixture contains the purified IleRS enzyme, ATP, radiolabeled L-isoleucine, and the test compound (Pseudomonic acid A or D) at various concentrations.
-
The reaction is initiated by the addition of tRNAIle.
3. Incubation and Termination:
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The reaction is terminated by precipitating the tRNA and any attached radiolabeled isoleucine using an acid, such as trichloroacetic acid (TCA).
4. Measurement of Inhibition:
-
The precipitate is collected on a filter, and the amount of radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Conclusion
Pseudomonic acid A (mupirocin) is a potent inhibitor of bacterial isoleucyl-tRNA synthetase with established clinical efficacy as a topical antibiotic. This compound, a structurally related minor metabolite, exhibits the same mechanism of action but is demonstrably less potent, with an antibacterial activity that is approximately two to four times lower than that of Pseudomonic acid A. This difference in bioactivity highlights the critical role of specific structural features in the interaction of these molecules with their target enzyme. Further research to obtain more extensive comparative MIC data for this compound against a broader range of clinical isolates would be beneficial for a more comprehensive understanding of its potential.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Comparative Analysis of the Antibacterial Spectrum of Pseudomonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial spectrum of pseudomonic acids, a class of antibiotics produced by the bacterium Pseudomonas fluorescens. The primary focus is on the clinically significant pseudomonic acid A (mupirocin) and its naturally occurring analogs, pseudomonic acids B, C, and D. This document summarizes their in vitro activities against a range of pathogenic bacteria, presents detailed experimental methodologies for assessing antibacterial efficacy, and illustrates the underlying mechanism of action.
Data Presentation: Comparative Antibacterial Activity
The antibacterial spectrum of pseudomonic acids is predominantly characterized by potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes. Pseudomonic acid A (mupirocin) is the most active compound in this class. The minor metabolites, pseudomonic acids B, C, and D, generally exhibit a lower level of activity.[1]
The following table summarizes the minimum inhibitory concentrations (MICs) of pseudomonic acids against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Bacterial Species | Pseudomonic Acid A (Mupirocin) MIC (µg/mL) | Pseudomonic Acids B, C, and D MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.015 - 0.5[2][3][4] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Staphylococcus epidermidis | ≤ 0.5[3] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Streptococcus pyogenes | ≤ 0.5[1] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Gram-Negative Bacteria | ||
| Haemophilus influenzae | ≤ 0.5[3] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Neisseria gonorrhoeae | ≤ 0.5[3] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Escherichia coli | > 128[3] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
| Pseudomonas aeruginosa | > 128[3] | Generally 2- to 4-fold higher than Pseudomonic Acid A[1] |
Note: The antibacterial activity of pseudomonic acids can be influenced by factors such as inoculum size, pH of the medium, and the presence of serum.[2][3]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antibacterial spectrum of a compound. The following are detailed methodologies for the two most common methods used in the evaluation of pseudomonic acids.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Solutions: A stock solution of the pseudomonic acid is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to yield a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium, and then a standardized inoculum of the test bacteria is spotted onto the surface.
-
Preparation of Antibiotic-Containing Agar Plates: A stock solution of the pseudomonic acid is prepared and added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension of approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 1-10 µL) is spotted onto the surface of the agar plates containing different concentrations of the antibiotic. A growth control plate (without antibiotic) is also inoculated. The plates are then incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial colonies on the agar surface.
Mandatory Visualization
Mechanism of Action of Pseudomonic Acids
Pseudomonic acids exert their antibacterial effect by specifically inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme in protein synthesis. This inhibition leads to the depletion of charged isoleucyl-tRNA, which in turn halts protein production and ultimately leads to bacterial growth inhibition.
Caption: Inhibition of bacterial protein synthesis by pseudomonic acid.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antimicrobial activity of Pseudomonic acid D against specific strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial activity of Pseudomonic acid D, placing its efficacy in context with its well-characterized analogue, Pseudomonic acid A (Mupirocin). The information is intended to support research and development efforts in the field of antibacterial agents.
Introduction
This compound is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It is a minor metabolite in the fermentation broth that yields the clinically significant antibiotic Mupirocin (Pseudomonic acid A). Structurally similar to Mupirocin, this compound shares the same core mechanism of action, the inhibition of bacterial protein synthesis. This is achieved through the specific and reversible binding to bacterial isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for the incorporation of the amino acid isoleucine into proteins.[1][2] This unique mode of action results in no cross-resistance with other classes of antibiotics.[1][3]
Comparative Antimicrobial Activity
Direct quantitative data on the minimum inhibitory concentrations (MICs) of this compound against specific bacterial strains are not extensively available in publicly accessible literature. However, comparative studies involving the suite of pseudomonic acids have consistently demonstrated that the minor metabolites, including this compound, are generally two- to fourfold less active than Pseudomonic acid A (Mupirocin).[4]
Activity Against Key Gram-Positive Pathogens
The primary therapeutic application of Mupirocin is in the treatment of skin and soft tissue infections caused by Gram-positive bacteria, particularly Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pyogenes.
Table 1: Comparative MIC Values for Pseudomonic Acid A (Mupirocin) and Estimated MIC for this compound
| Bacterial Strain | Pseudomonic Acid A (Mupirocin) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |
| Staphylococcus aureus | 0.015 - 0.5[1][3][5] | 0.03 - 2.0 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.06 - >1024 (resistant strains) | 0.12 - >2048 |
| Streptococcus pyogenes | ≤0.5 | ≤2.0 |
Note: The estimated MIC range for this compound is based on the consistent finding of it being two- to fourfold less active than Pseudomonic acid A.
Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase
The antimicrobial effect of pseudomonic acids is a direct consequence of the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme catalyzes the esterification of isoleucine to its corresponding tRNA, a critical step in protein synthesis. By binding to IleRS, this compound prevents this reaction, leading to a depletion of charged isoleucyl-tRNA and subsequent cessation of protein production, ultimately resulting in bacteriostasis.
Caption: Mechanism of action of this compound.
Experimental Protocols
The validation of antimicrobial activity for compounds like this compound is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC). The following are standardized protocols for this purpose.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.
Experimental Workflow
Caption: Workflow for Agar Dilution MIC Assay.
Conclusion
This compound is an antimicrobial agent with a mechanism of action identical to the clinically important antibiotic Mupirocin. While direct and extensive quantitative data on its antimicrobial spectrum are limited, existing evidence consistently indicates that its potency is moderately lower than that of Mupirocin. For researchers and drug development professionals, this compound represents an interesting molecular scaffold. Further investigation into its specific activity against a broader range of clinical isolates and potential for chemical modification to enhance its potency could be valuable areas of future research. The experimental protocols outlined in this guide provide a standardized framework for such validation studies.
References
- 1. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Pseudomonic Acid D: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the detection and quantification of Pseudomonic acid D, a known impurity of the antibiotic Mupirocin. Understanding and controlling impurities like this compound is critical for ensuring the safety and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of various chromatographic techniques to aid in the selection of the most suitable method for your research and quality control needs.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in Mupirocin samples. The method's robustness and accuracy make it a staple in pharmaceutical analysis.
Comparative Performance of HPLC Methods
A recent study by Naguib et al. (2023) presents a validated RP-HPLC method for the simultaneous determination of Mupirocin and this compound.[1] The performance of this method, alongside another HPLC approach, is summarized below, highlighting key validation parameters as per International Council on Harmonization (ICH) guidelines.[1]
| Parameter | Method 1 (Naguib et al., 2023)[1] | Method 2[2] |
| Linearity Range (µg/mL) | 1 - 16 | 4 - 24 |
| Correlation Coefficient (R²) | 0.9998 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.11 | 0.35 |
| Limit of Quantification (LOQ) (µg/mL) | 0.33 | 1.08 |
| Accuracy (% Recovery) | 98.80 - 101.30 | 99 - 101 |
| Precision (% RSD) | < 2 | < 2 |
Experimental Protocol: RP-HPLC Method (Naguib et al., 2023)
This section details the experimental workflow for the validated RP-HPLC method for this compound detection.[1]
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm)[1]
-
Mobile Phase: A stepwise gradient of methanol and sodium dihydrogen phosphate (pH 3.0). The gradient starts at a 50:50 (v/v) ratio and switches to 80:20 (v/v) after 7 minutes.[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 220 nm[1]
-
Column Temperature: 35 °C[3]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the simultaneous determination of Mupirocin and its impurities, including this compound.[1]
Comparative Performance of HPTLC Method
The following table summarizes the validation parameters for an HPTLC-densitometry method developed for the analysis of this compound.[1]
| Parameter | HPTLC-Densitometry Method (Naguib et al., 2023)[1] |
| Linearity Range (µ g/band ) | 0.1 - 2 |
| Correlation Coefficient (R²) | 0.9997 |
| Limit of Detection (LOD) (µ g/band ) | 0.02 |
| Limit of Quantification (LOQ) (µ g/band ) | 0.06 |
| Accuracy (% Recovery) | 99.15 - 101.05 |
| Precision (% RSD) | < 2 |
Experimental Protocol: HPTLC-Densitometry Method
The workflow for the HPTLC-densitometry method is outlined below.[1]
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[1]
-
Mobile Phase: Toluene: Chloroform: Ethanol (5:4:2, by volume)[1]
-
Detection: Densitometric scanning at 254 nm[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly sensitive and specific detection, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique. While detailed validated methods specifically for this compound are less commonly published, the principles of LC-MS make it an invaluable tool for impurity profiling.[4]
A patent for a Mupirocin ointment impurity testing method describes the use of liquid-mass linkage to determine the structures and relative retention times of impurities.[3] This approach allows for the qualitative positioning of impurities, including what is likely this compound, by analyzing their mass chromatograms.[3] The development of a gradient LC-MS compatible method has also been reported for the separation and identification of impurities and degradants in Mupirocin within a complex matrix.[5]
Logical Workflow for LC-MS Method Development
The general workflow for developing an LC-MS method for this compound analysis would follow these logical steps.
Conclusion
Both HPLC and HPTLC provide reliable and validated methods for the quantification of this compound. The choice between these techniques will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPTLC) or higher resolution and sensitivity (favoring HPLC). For complex matrices or when structural confirmation is required, LC-MS stands as a superior, albeit more complex, alternative. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to establish robust quality control measures for Mupirocin and its related impurities.
References
- 1. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN111220721A - Mupirocin ointment impurity qualitative positioning and testing method and application - Google Patents [patents.google.com]
- 4. chimia.ch [chimia.ch]
- 5. dadun.unav.edu [dadun.unav.edu]
A Comparative Genomic Guide to Pseudomonas fluorescens Strains and their Production of Diverse Pseudomonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pseudomonas fluorescens strains that produce different pseudomonic acids, the active components of the antibiotic mupirocin. By examining the genomic differences, particularly within the mupirocin biosynthetic gene cluster, this guide aims to illuminate the genetic basis for the production of various pseudomonic acid analogs and provide a framework for future research and drug development.
Introduction to Pseudomonic Acids
Pseudomonic acids are a class of polyketide antibiotics produced by the Gram-negative bacterium Pseudomonas fluorescens. The most well-known, pseudomonic acid A (PA-A), is the active ingredient in the topical antibiotic mupirocin, which is highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mupirocin is a mixture of several pseudomonic acids, with PA-A being the most abundant (90-95%).[1] Other naturally produced analogs include pseudomonic acid B (PA-B), C (PA-C), and D (PA-D), which differ in their chemical structures and exhibit weaker antimicrobial activity.[1] Understanding the genetic basis for the production of these different analogs is crucial for the potential bioengineering of novel and more potent antibiotics.
Key Producer Strains and their Genomic Features
The primary producer of mupirocin is Pseudomonas fluorescens strain NCIMB 10586.[1] Its genome contains a large 74 kb biosynthetic gene cluster (BGC) responsible for the synthesis of pseudomonic acids.[2] Comparative genomic analyses have identified similar gene clusters in other Pseudomonas species, suggesting a conserved pathway with variations that lead to the production of different pseudomonic acid profiles.
| Strain | Key Genomic Features Related to Pseudomonic Acid Production | Reference |
| Pseudomonas fluorescens NCIMB 10586 | Contains the canonical 74 kb mup biosynthetic gene cluster, primarily producing pseudomonic acid A. | [2] |
| Pseudomonas sp. BRG100 | Possesses a mupirocin biosynthetic gene cluster that is collinear with that of NCIMB 10586. | |
| Pseudomonas psychrotolerans NS383 | Carries a less closely related but still collinear mupirocin gene cluster. |
Comparative Analysis of the Mupirocin Biosynthetic Gene Cluster
The mupirocin BGC in P. fluorescens NCIMB 10586 is a complex locus containing genes encoding polyketide synthases (PKSs), fatty acid synthases (FASs), and various tailoring enzymes. The differential production of pseudomonic acids A and B has been linked to specific "tailoring" genes within this cluster.
Genetic Determinants of Pseudomonic Acid A vs. Pseudomonic Acid B Production
Studies involving gene knockout experiments in P. fluorescens NCIMB 10586 have demonstrated that pseudomonic acid B is a precursor to pseudomonic acid A.[3][4] The conversion of PA-B to PA-A is dependent on the function of four key genes: mupO, mupU, mupV, and macpE.[3][4]
-
Wild-type strains: Possess functional copies of mupO, mupU, mupV, and macpE, leading to the efficient conversion of PA-B to PA-A, resulting in a high titer of PA-A.
-
Mutant strains: In-frame deletions of any of these four genes result in the accumulation and secretion of PA-B as the major product.[3][4]
This indicates that the protein products of these genes are essential for the final steps in the biosynthesis of pseudomonic acid A.
Biosynthesis of Pseudomonic Acid C
Pseudomonic acid C is produced through a minor, parallel biosynthetic pathway.[5][6] This pathway diverges from the main pathway leading to PA-A and PA-B. While the exact genetic determinants that control the flux through this minor pathway are not fully elucidated, it is understood to be a separate branch of the main biosynthetic route.
Biosynthesis of Pseudomonic Acid D
The genetic basis for the production of this compound is the least understood among the common analogs. Further genomic and metabolomic studies are required to identify the specific genes and enzymatic steps involved in its synthesis.
Quantitative Production of Pseudomonic Acids
Experimental Protocols
Comparative Genomic Analysis Workflow
A typical workflow for the comparative genomics of pseudomonic acid-producing Pseudomonas strains involves the following steps:
Caption: A logical workflow for the comparative genomics of pseudomonic acid-producing bacteria.
Detailed Methodologies
-
Genomic DNA Extraction: High-quality genomic DNA can be extracted from bacterial cultures using commercially available kits or standard phenol-chloroform extraction protocols.
-
Whole Genome Sequencing: A hybrid sequencing approach combining long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies is recommended to achieve complete and accurate genome assemblies.
-
Genome Assembly and Annotation: De novo assembly of sequencing reads can be performed using tools like SPAdes or Velvet. The assembled genomes are then annotated using pipelines such as Prokka or RAST to identify protein-coding genes and other genomic features.
-
Biosynthetic Gene Cluster Analysis: The antiSMASH tool is widely used for the identification and annotation of secondary metabolite biosynthetic gene clusters, including the mupirocin BGC.
-
Comparative Genomics: Whole-genome alignments using tools like Mauve can be used to compare the structure and synteny of the mupirocin BGCs between different strains. The BLAST Ring Image Generator can provide a visual overview of the genomic similarities and differences.
-
Gene Knockout and Complementation: To functionally characterize genes within the mupirocin BGC, targeted gene knockouts can be created using techniques like homologous recombination. Complementation studies, where a functional copy of the knocked-out gene is reintroduced, are performed to confirm the gene's role.
-
Metabolite Analysis by HPLC: The production of different pseudomonic acids can be quantified using High-Performance Liquid Chromatography (HPLC). Cultures are grown under defined conditions, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by reverse-phase HPLC with UV detection.
Signaling Pathways and Regulation
The production of mupirocin in P. fluorescens NCIMB 10586 is tightly regulated. A key regulatory mechanism is a quorum-sensing system mediated by the MupR/I proteins. The global two-component system GacS/GacA also plays a positive regulatory role in mupirocin biosynthesis.
Caption: Simplified regulatory pathway of mupirocin production in P. fluorescens.
Conclusion and Future Directions
The comparative genomics of Pseudomonas fluorescens strains provides a powerful approach to unravel the genetic basis for the diversity of pseudomonic acids. The identification of key tailoring enzymes responsible for the conversion of pseudomonic acid B to A is a significant step towards the engineered biosynthesis of specific analogs. Future research should focus on:
-
Quantitative Metabolomics: Performing detailed quantitative analysis of the production of all pseudomonic acids (A, B, C, and D) in different producer strains under various culture conditions.
-
Functional Characterization of Undescribed Genes: Elucidating the functions of the remaining uncharacterized genes within the mupirocin BGC to uncover the genetic basis for the production of pseudomonic acids C and D.
-
Pathway Engineering: Utilizing the acquired genomic knowledge to engineer strains for the enhanced production of desired pseudomonic acid analogs or the creation of novel, more potent derivatives.
By combining comparative genomics, functional genetics, and metabolomics, the scientific community can continue to exploit the biosynthetic potential of Pseudomonas fluorescens for the development of next-generation antibiotics.
References
- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the mupirocin biosynthesis gene cluster from Pseudomonas fluorescens NCIMB 10586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shift to Pseudomonic acid B production in P. fluorescens NCIMB10586 by mutation of mupirocin tailoring genes mupO, mupU, mupV, and macpE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of mupirocin by Pseudomonas fluorescens NCIMB 10586 involves parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US7439045B2 - pH controlled fermentation process for pseudomonic acid production - Google Patents [patents.google.com]
- 8. Manipulation of quorum sensing regulation in Pseudomonas fluorescens NCIMB 10586 to increase mupirocin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pseudomonic Acid D
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Pseudomonic Acid D, a microbial inhibitor that requires careful management as hazardous chemical waste.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its potential health effects and the necessary personal protective equipment (PPE).
Summary of Hazard Information
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity - oral 4 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth.[1][2] |
| Causes skin irritation | Skin irritation 2 | Wear protective gloves and clothing. Avoid contact with skin. If on skin, wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] |
| Causes serious eye irritation | Eye irritation 2A | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| May cause an allergic skin reaction | Sensitization - skin 1 | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[1] |
| May cause respiratory irritation | - | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
Step-by-Step Disposal Protocol for this compound
All waste containing this compound, including pure compound, stock solutions, and contaminated labware, must be treated as hazardous chemical waste.[3] Disposal must adhere strictly to local, state, and federal regulations.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Stock solutions of this compound are considered hazardous chemical waste due to their high concentration.[3] Collect liquid waste containing this compound in a designated, leak-proof, and sealable container approved for chemical waste.[5]
-
Labeling: Label all waste containers clearly with "Hazardous Waste," "this compound," and any other required hazard symbols.
2. Handling Spills:
-
Minor Spills:
-
Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[4]
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Cover the spill with an inert absorbent material.
-
Carefully sweep or vacuum the material. Ensure the vacuum is fitted with a HEPA filter.[4]
-
Place the collected waste into a sealed container for hazardous waste disposal.[4]
-
-
Major Spills:
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [1][4] Antibiotics can pose a significant risk to ecosystems.[6]
-
Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[3] Contact your Environmental Health & Safety (EHS) department for guidance.
-
Professional Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed waste management authority.[4] Approved disposal methods typically include:
Note on Autoclaving: Autoclaving is generally not a suitable method for deactivating high-concentration antibiotic stock solutions and may not be effective for all antibiotic compounds.[3] Therefore, it should not be used as the primary method for disposing of this compound waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
